molecular formula C7H10N2O B060887 2-Ethyl-5-methylpyrimidin-4(1H)-one CAS No. 192631-47-3

2-Ethyl-5-methylpyrimidin-4(1H)-one

Cat. No. B060887
CAS RN: 192631-47-3
M. Wt: 138.17 g/mol
InChI Key: VPLWQGMFSSWEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methylpyrimidin-4(1H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a pyrimidine derivative that can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-ethyl-5-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and fungal growth. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one acts as a plant growth regulator by affecting the synthesis and transport of plant hormones. As an insecticide, this compound targets the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-5-methylpyrimidin-4(1H)-one also depend on its specific application. In medicinal chemistry, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one can affect the morphology, physiology, and metabolism of plants, leading to changes in growth, yield, and quality. As an insecticide, this compound can affect the behavior, feeding, and reproduction of insects, leading to population reduction.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-5-methylpyrimidin-4(1H)-one in lab experiments include its availability, low cost, and versatility. This compound can be synthesized using different methods, and its chemical and physical properties can be easily modified by introducing different functional groups. However, the limitations of using 2-ethyl-5-methylpyrimidin-4(1H)-one in lab experiments include its low solubility in water, its potential toxicity, and its limited bioavailability. These factors can affect the accuracy and reproducibility of the experimental results.

Future Directions

There are several future directions for the research on 2-ethyl-5-methylpyrimidin-4(1H)-one. In medicinal chemistry, this compound can be further optimized for its anticancer, antiviral, and antifungal activities by designing new derivatives with improved potency, selectivity, and pharmacokinetics. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one can be used to develop new plant growth regulators and insecticides with reduced environmental impact and resistance development. In material science, this compound can be used to synthesize new materials with unique properties, such as conductivity, luminescence, and catalytic activity.
Conclusion
In conclusion, 2-ethyl-5-methylpyrimidin-4(1H)-one is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and materials with important practical applications.

Synthesis Methods

2-Ethyl-5-methylpyrimidin-4(1H)-one can be synthesized using different methods, including the Biginelli reaction, the Gewald reaction, and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone, an aldehyde, and elemental sulfur in the presence of a base. The Hantzsch reaction involves the condensation of a β-ketoester, an aldehyde, and ammonium acetate or ammonia in the presence of a catalyst. The choice of the synthesis method depends on the availability of the starting materials, the desired yield, and the purity of the final product.

Scientific Research Applications

2-Ethyl-5-methylpyrimidin-4(1H)-one has been used in various scientific research applications, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied as a potential anticancer, antiviral, and antifungal agent. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one has been used as a plant growth regulator and as an insecticide. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

192631-47-3

Product Name

2-Ethyl-5-methylpyrimidin-4(1H)-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O/c1-3-6-8-4-5(2)7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

VPLWQGMFSSWEIA-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C(=O)N1)C

Canonical SMILES

CCC1=NC=C(C(=O)N1)C

Origin of Product

United States

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